7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one
Description
Properties
IUPAC Name |
7-bromo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O/c12-7-3-4-9-8(6-7)13-11(15)10-2-1-5-14(9)10/h3-4,6,10H,1-2,5H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRSOFAQUPTDGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=C(N2C1)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one typically involves the following steps:
Formation of the Pyrroloquinoxaline Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzylamine with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that derivatives of pyrroloquinoxalines exhibit significant antitumor properties. Studies have shown that 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one can inhibit cancer cell proliferation through various mechanisms. For instance, it has been tested against several cancer cell lines and demonstrated cytotoxic effects at micromolar concentrations. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy .
Antiviral Properties
This compound has also been investigated for its antiviral activity. In vitro studies have reported that it exhibits anti-HCV (hepatitis C virus) activity. The mechanism involves the inhibition of viral replication and interference with viral protein synthesis pathways. This potential makes it a candidate for further development in antiviral therapies .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage in laboratory settings. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Materials Science
Organic Electronics
The unique electronic properties of pyrroloquinoxaline derivatives have led to their exploration in organic electronics. They can be used as active materials in organic light-emitting diodes (OLEDs) and organic solar cells due to their favorable charge transport characteristics. The incorporation of bromine enhances the stability and efficiency of these devices .
Sensors
this compound has potential applications in sensor technology. Its ability to interact with various analytes can be harnessed for developing chemical sensors capable of detecting specific ions or molecules in environmental monitoring and medical diagnostics.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Antitumor Activity Study | Demonstrated cytotoxic effects on multiple cancer cell lines | Cancer treatment research |
| Antiviral Activity Research | Inhibited HCV replication in vitro | Antiviral drug development |
| Neuroprotection Study | Protected neuronal cells from oxidative stress | Potential treatment for neurodegenerative diseases |
| Organic Electronics Research | Used as an active material in OLEDs | Development of energy-efficient displays |
Mechanism of Action
The mechanism of action of 7-bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or molecular targets such as kinases or transcription factors.
Anti-inflammatory Activity: The compound may reduce inflammation by modulating the activity of inflammatory mediators or cytokines.
Comparison with Similar Compounds
Methoxy-Substituted Analog
7-Methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one (CAS: 160657-07-8, molecular weight: 214.22 g/mol) replaces bromine with a methoxy group (-OCH₃). The electron-donating nature of methoxy reduces electrophilicity compared to the bromo derivative, likely decreasing reactivity in aromatic substitution reactions. This analog is used in medicinal chemistry for its improved solubility and reduced toxicity profile .
Pyrrolidinylmethyl-Substituted Derivative
7-(Pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one (molecular formula: C₁₆H₁₇N₃O, molecular weight: 267.33 g/mol) introduces a pyrrolidinylmethyl group at the 7-position.
Complex Derivatives
Morpholinosulfonyl-Trifluoromethyl Benzyl Derivative
7-(Morpholinosulfonyl)-5-[3-(trifluoromethyl)benzyl]-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one exemplifies advanced functionalization. The morpholinosulfonyl group enhances hydrogen-bonding capacity, while the trifluoromethyl benzyl moiety introduces steric bulk and metabolic stability. Such derivatives are explored as kinase inhibitors due to their high binding affinity .
Chiral Ethyl-Hydroxybenzoyl Derivative
(4R)-7-Bromo-4-ethyl-4,5-dihydro-5-(4-hydroxybenzoyl)pyrrolo[1,2-a]quinoxaline incorporates stereochemistry (R-configuration) and a hydroxybenzoyl group. The chiral center and polar substituent make this compound suitable for asymmetric catalysis or enantioselective drug design .
Key Properties
Biological Activity
7-Bromo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxalin-4-one is a heterocyclic compound notable for its unique structure and potential biological activities. This compound features a bromine atom at the 7th position of the pyrroloquinoxaline core, which significantly influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C₁₁H₁₁BrN₂O
- Molecular Weight : 267.12 g/mol
- CAS Number : 1501832-57-0
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against a range of bacterial strains. The presence of the bromine atom is believed to enhance its potency in disrupting microbial cell membranes.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may exhibit neuroprotective effects in models of neurodegeneration. It appears to modulate pathways associated with oxidative stress and inflammation.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of pyrroloquinoxaline compounds, including this compound. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
The compound's anticancer mechanism was linked to the activation of caspase pathways leading to apoptosis.
Neuroprotective Effects
Research exploring the neuroprotective potential of this compound utilized models of oxidative stress induced by hydrogen peroxide. Results indicated a significant reduction in neuronal cell death when treated with this compound.
Case Studies
A notable case study involved a series of experiments aimed at understanding the pharmacological profile of this compound. The study found that:
- The compound effectively reduced inflammation markers in animal models.
- Behavioral tests indicated improved cognitive function in treated animals compared to controls.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural elucidation of 7-bromo-pyrroloquinoxalinone, and how are they applied?
- Methodology :
- ¹H/¹³C NMR : Assign protons and carbons using chemical shifts and coupling patterns. For example, aromatic protons in pyrroloquinoxaline derivatives typically resonate between δ 6.9–7.5 ppm, while bridgehead carbons (e.g., C-11 in spiro compounds) appear near δ 85–90 ppm .
- IR Spectroscopy : Identify functional groups such as carbonyl (C=O, ~1609 cm⁻¹) and hydroxyl (O-H, ~3598 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Confirm molecular weight via molecular ion peaks (e.g., m/z 247 for brominated analogs) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare 7-bromo-pyrroloquinoxalinone?
- Methodology :
- Direct Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under ambient conditions (76% yield) .
- Multi-step Synthesis : Start with quinoxaline precursors, introduce pyrrolo moieties via cyclization, and brominate at the 7-position using NaH/DMF with methyl iodide as a catalyst (88% yield) .
- One-pot Strategies : Achieve 80–96% yields by combining condensation and cyclization steps in a single reaction vessel .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during bromination?
- Methodology :
- Temperature Control : Slow addition of brominating agents (e.g., NBS) at 0°C minimizes overhalogenation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
- Purification : Use silica gel chromatography with gradients of CH₂Cl₂/MeOH (1:199) to isolate target compounds from halogenated byproducts .
Q. How do steric and electronic effects influence the reactivity of 7-bromo-pyrroloquinoxalinone in cross-coupling reactions?
- Methodology :
- Computational Modeling : Employ density functional theory (DFT) to predict regioselectivity in Suzuki-Miyaura couplings. The bromine atom’s electronegativity directs nucleophilic attack to the C-7 position .
- Experimental Validation : Compare yields with/without steric hindrance (e.g., bulky substituents at C-3a reduce coupling efficiency by 30–40%) .
Q. What strategies resolve contradictions between experimental NMR data and computational predictions?
- Methodology :
- Dynamic Effects Analysis : Account for conformational flexibility using variable-temperature NMR to identify averaged signals (e.g., coalescence of diastereotopic protons above 25°C) .
- Isotopic Labeling : Introduce deuterium at specific positions to simplify splitting patterns and validate assignments .
Safety and Stability
Q. What are the critical safety considerations for handling 7-bromo-pyrroloquinoxalinone in laboratory settings?
- Methodology :
- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to acute toxicity (GHS Category 4 for oral/dermal/inhalation exposure) .
- Stability Testing : Monitor decomposition under light/heat via HPLC; store at –20°C in amber vials to prevent bromine loss .
Comparative Studies
Q. How does the bioactivity of 7-bromo-pyrroloquinoxalinone compare to its chloro or fluoro analogs?
- Methodology :
- In Vitro Assays : Test antimycobacterial activity (MIC values) against M. tuberculosis H37Rv. Brominated derivatives show 2–3x higher potency than chloro analogs due to enhanced lipophilicity .
- SAR Analysis : Correlate substituent electronegativity (Br > Cl > F) with membrane permeability using logP calculations .
Data Presentation
| Property | Value/Technique | Reference |
|---|---|---|
| Melting Point | 200–201°C (brominated analog) | |
| ¹³C NMR (C=O) | δ 163.12 ppm | |
| Acute Toxicity (Oral) | LD₅₀ > 500 mg/kg (Category 4) | |
| Suzuki Coupling Yield | 85% (with Pd(PPh₃)₄, K₂CO₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
